1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene

Description

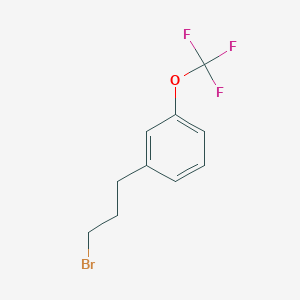

1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene is a brominated aromatic compound featuring a trifluoromethoxy (-OCF₃) group at the 3-position of the benzene ring and a 3-bromopropyl (-CH₂CH₂CH₂Br) substituent. The trifluoromethoxy group is a strong electron-withdrawing moiety, while the bromopropyl chain introduces alkyl halide reactivity. This compound serves as a versatile building block in organic synthesis, particularly in coupling reactions and pharmaceutical intermediates. It is structurally related to other bromoalkyl-substituted benzenes but distinguished by the trifluoromethoxy group’s unique electronic effects .

Properties

IUPAC Name |

1-(3-bromopropyl)-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3O/c11-6-2-4-8-3-1-5-9(7-8)15-10(12,13)14/h1,3,5,7H,2,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSRIBTUVFZTKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene typically involves the bromination of 3-(trifluoromethoxy)benzene followed by a nucleophilic substitution reaction. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding hydrocarbon.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products:

Nucleophilic Substitution: Products include azides, thiocyanates, or ethers depending on the nucleophile used.

Oxidation: Products include alcohols or ketones.

Reduction: The major product is the corresponding hydrocarbon.

Scientific Research Applications

1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Material Science: The compound is used in the development of new materials with unique properties, such as polymers and liquid crystals.

Medicinal Chemistry: It is explored for its potential use in drug discovery and development, particularly as a precursor for bioactive molecules.

Chemical Biology: The compound is used in the study of biological systems and the development of chemical probes.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene involves its interaction with various molecular targets. The bromopropyl group can undergo nucleophilic substitution reactions, allowing the compound to modify biological molecules such as proteins and nucleic acids. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological membranes and proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3-Bromopropyl)-4-chlorobenzene (CAS: N/A)

- Structure : Chlorine replaces the trifluoromethoxy group at the 4-position.

- Synthesis : Prepared via photoredox-catalyzed chlorination in one step (39% yield), contrasting traditional multi-step methods .

- Reactivity : The electron-donating chlorine facilitates electrophilic substitution, unlike the electron-withdrawing trifluoromethoxy group in the target compound, which resists chlorination under similar conditions .

- Application : Key intermediate for Parogrelil hydrochloride, a drug for intermittent claudication .

(3-Bromopropyl)benzene (CAS: 637-59-2)

- Structure : Lacks the trifluoromethoxy group.

- Physical Properties : Molecular weight 199.09 g/mol (vs. ~255.03 g/mol for the target compound) .

- Reactivity : The absence of -OCF₃ simplifies reactions, making it suitable for nucleophilic substitutions (e.g., forming amines or ethers) without electronic interference .

1-(Bromomethyl)-3-(trifluoromethoxy)benzene (CAS: 159689-88-0)

- Structure : Bromomethyl (-CH₂Br) instead of bromopropyl.

- Synthesis : Produced via direct bromination or substitution reactions.

- Applications : Used in cross-coupling reactions; shorter alkyl chain limits its utility in creating extended carbon frameworks compared to the bromopropyl derivative .

3-Bromopropyl Phenyl Ether (CAS: 588-63-6)

- Structure: Contains a phenoxy group (-OPh) instead of -OCF₃.

- Reactivity: The electron-rich phenoxy group enhances electrophilic aromatic substitution, contrasting with the electron-deficient trifluoromethoxy analogue .

Comparative Data Table

Biological Activity

1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene is a compound of interest in medicinal chemistry due to its unique structural features, which may confer various biological activities. This article reviews the compound's synthesis, biological properties, and potential applications based on current research findings.

- IUPAC Name : this compound

- Molecular Formula : C₉H₈BrF₃O

- CAS Number : 1057678-65-5

Synthesis

The synthesis of this compound typically involves bromination and trifluoromethoxylation of a suitable aromatic precursor. The following general steps outline the synthetic route:

- Bromination : The starting benzene derivative is treated with bromine under controlled conditions to introduce the bromopropyl group.

- Trifluoromethoxylation : The introduction of the trifluoromethoxy group can be achieved through electrophilic substitution using trifluoromethanol in the presence of a catalyst.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that benzene derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells. Specifically, the presence of halogen substituents, such as bromine and trifluoromethyl groups, enhances biological activity by modifying electronic properties and lipophilicity, which may improve cellular uptake and interaction with biological targets .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Certain brominated aromatic compounds are known to exhibit broad-spectrum activity against various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Study 1: Anticancer Activity

In a study published in ChemInform, researchers synthesized a series of brominated benzene derivatives, including this compound. The results indicated that these compounds significantly inhibited the growth of ovarian and prostate cancer cell lines in vitro. The IC50 values for these compounds ranged from 5 to 20 µM, suggesting potent activity against cancer cells .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of halogenated compounds, revealing that derivatives similar to this compound showed effective inhibition against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) were determined to be between 10-50 µg/mL, indicating promising potential as antimicrobial agents .

Comparison with Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds.

| Compound Name | Structure Features | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |

|---|---|---|---|

| 1-Bromo-2-iodo-4-(trifluoromethyl)benzene | Bromine and trifluoromethyl groups | 10 | 30 |

| 4-Bromo-3-trifluoromethylphenol | Bromine and hydroxyl group | 15 | 25 |

| 2-Bromo-4-fluoroaniline | Bromine and fluoro group | 12 | 40 |

Q & A

Q. Table 1: Comparative Reactivity of Analogous Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.